(4S)-Brivaracetam-d7: A Technical Guide to Chemical Properties and Stability
(4S)-Brivaracetam-d7: A Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of (4S)-Brivaracetam-d7, a deuterated analog of the antiepileptic drug Brivaracetam. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and analysis.
Chemical Properties
(4S)-Brivaracetam-d7 is the isotopically labeled version of (4S)-Brivaracetam, an isomer of Brivaracetam.[1] The incorporation of seven deuterium atoms on the propyl group provides a valuable tool for various research applications, including metabolic studies and use as an internal standard in quantitative bioanalysis.
Physical and Chemical Data
The general physical and chemical properties of (4S)-Brivaracetam-d7 are summarized in the table below. The properties of the non-deuterated parent compound, Brivaracetam, are also included for reference, as they are expected to be very similar.
| Property | (4S)-Brivaracetam-d7 | Brivaracetam (for reference) |
| Chemical Name | (2S)-2-[(4S)-2-Oxo-4-(propyl-d7)-1-pyrrolidinyl]butanamide[2] | (2S)-2-[(4R)-2-oxo-4-propyltetrahydro-1H-pyrrol-1-yl] butanamide[3] |
| Synonyms | (alphaS,4S)-alpha-Ethyl-2-oxo-4-propyl-1-pyrrolidineacetamide-d7, [2H7]-Brivaracetam[1][2] | Briviact[4] |
| Molecular Formula | C₁₁H₁₃D₇N₂O₂[5] | C₁₁H₂₀N₂O₂[3] |
| Molecular Weight | 219.33 g/mol [5][6] | 212.29 g/mol [3] |
| CAS Number | 1202896-51-2[5][6] | 357336-20-0[3] |
| Physical Form | Neat[1] | White to off-white crystalline powder[3] |
| Solubility | Not explicitly stated, but expected to be similar to Brivaracetam. | Very soluble in water, buffer (pH 1.2, 4.5, and 7.4), ethanol, methanol, and glacial acetic acid. Freely soluble in acetonitrile and acetone. Soluble in toluene. Very slightly soluble in n-hexane.[3] |
| Purity | >95% (GC)[5] | Not applicable (this is for the deuterated standard). |
Stability and Storage
Proper storage and handling are critical to maintain the integrity of (4S)-Brivaracetam-d7.
| Parameter | Recommendation |
| Storage Temperature | +4°C[5] |
| Shipping Temperature | Room Temperature[5] |
| General Stability | As a stable isotope-labeled compound, it is generally stable under recommended storage conditions. |
| Solution Stability (Brivaracetam reference) | Diluted solutions of Brivaracetam for injection should not be stored for more than 4 hours at room temperature.[3] |
Experimental Protocols
The following section details generalized experimental protocols for the characterization and stability assessment of (4S)-Brivaracetam-d7, based on standard pharmaceutical practices and methods reported for Brivaracetam.[7][8][9][10]
Identity and Purity Confirmation
Objective: To confirm the chemical identity and determine the purity of (4S)-Brivaracetam-d7.
Method 1: Mass Spectrometry (MS)
-
Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Sample Preparation: Dissolve a small amount of the substance in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 µg/mL.
-
Procedure: Infuse the sample directly into the mass spectrometer. Acquire the full scan mass spectrum.
-
Expected Outcome: The observed mass of the protonated molecule [M+H]⁺ should correspond to the calculated exact mass of (4S)-Brivaracetam-d7 (219.196 Da).[11]
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the substance in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Procedure: Acquire ¹H and ¹³C NMR spectra.
-
Expected Outcome: The ¹H NMR spectrum will show characteristic peaks for the non-deuterated protons of the molecule. The signals corresponding to the propyl group will be absent or significantly diminished, confirming deuteration. The ¹³C NMR will show the expected number of carbon signals.
Stability-Indicating HPLC Method
Objective: To develop a stability-indicating method for (4S)-Brivaracetam-d7 and to assess its stability under stress conditions as per ICH guidelines.[10]
Chromatographic Conditions (based on reported methods for Brivaracetam): [9][12]
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: Isocratic elution with a mixture of water and a polar organic solvent (e.g., Methanol or Acetonitrile) in a ratio such as 20:80 v/v.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30°C.[9]
-
Injection Volume: 20 µL.[9]
Forced Degradation Study Protocol:
-
Prepare Stock Solution: Prepare a stock solution of (4S)-Brivaracetam-d7 in the mobile phase or a suitable solvent.
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours. Neutralize before injection.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid substance to 105°C for 48 hours. Dissolve in the mobile phase before injection.
-
Photostability: Expose the solid substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
-
Evaluation: The method is considered stability-indicating if the degradation product peaks are well-resolved from the main (4S)-Brivaracetam-d7 peak. The percentage of degradation can be calculated based on the reduction in the peak area of the parent compound.
Mechanism of Action and Metabolism
The mechanism of action and metabolic pathways of (4S)-Brivaracetam-d7 are expected to be identical to those of Brivaracetam. Deuteration at the propyl group is not anticipated to alter the primary pharmacological targets or metabolic routes, although the rate of metabolism at the deuterated site may be affected (kinetic isotope effect).
Proposed Mechanism of Action
Brivaracetam's primary mechanism of action is through its high and selective affinity for synaptic vesicle glycoprotein 2A (SV2A) in the brain.[3][13] SV2A is involved in the regulation of neurotransmitter release.[13] By binding to SV2A, Brivaracetam is thought to modulate the release of excitatory neurotransmitters, thereby reducing the neuronal hyperexcitability that can lead to seizures.[14] Brivaracetam exhibits a 20-fold greater affinity for SV2A than levetiracetam.[15] A potential secondary mechanism may involve the inhibition of voltage-gated sodium channels.[13][16]
Metabolic Pathways
Brivaracetam is extensively metabolized (>90%), with less than 10% of the dose excreted unchanged in the urine.[15][16] The metabolites are pharmacologically inactive.[16] There are two primary metabolic pathways.[17][18]
-
Hydrolysis: The major pathway involves the hydrolysis of the amide moiety by amidase enzymes to form an inactive carboxylic acid metabolite.[17]
-
Hydroxylation: A secondary pathway is the hydroxylation of the propyl side chain, primarily mediated by the cytochrome P450 enzyme CYP2C19.[17]
These initial metabolites can be further metabolized before excretion.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. tga.gov.au [tga.gov.au]
- 4. youtube.com [youtube.com]
- 5. Brivaracetam-d7 | CAS 1202896-51-2 | LGC Standards [lgcstandards.com]
- 6. Brivaracetam-d7 | 1202896-51-2 | IB181069 | Biosynth [biosynth.com]
- 7. ijnrd.org [ijnrd.org]
- 8. researchgate.net [researchgate.net]
- 9. sciensage.info [sciensage.info]
- 10. google.com [google.com]
- 11. (4S)-Brivaracetam-d7 | CAS | LGC Standards [lgcstandards.com]
- 12. ijarmps.org [ijarmps.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. nbinno.com [nbinno.com]
- 15. Brivaracetam - Wikipedia [en.wikipedia.org]
- 16. Brivaracetam: review of its pharmacology and potential use as adjunctive therapy in patients with partial onset seizures - PMC [pmc.ncbi.nlm.nih.gov]
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